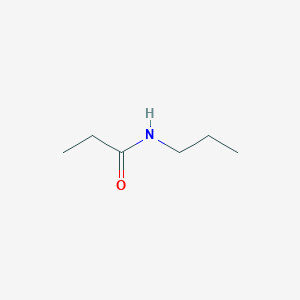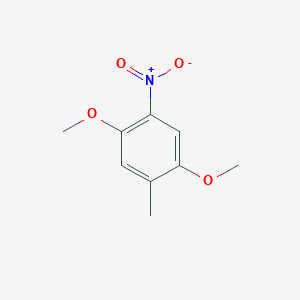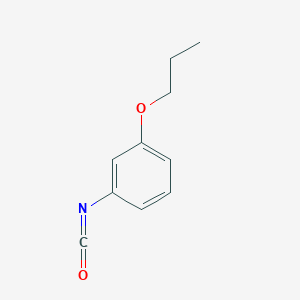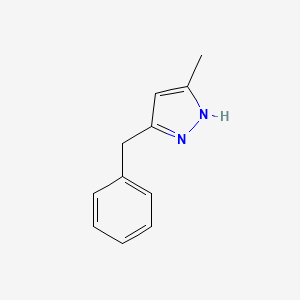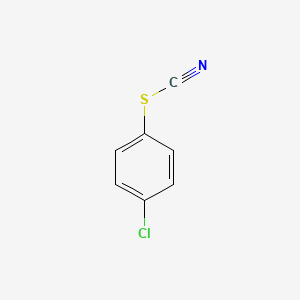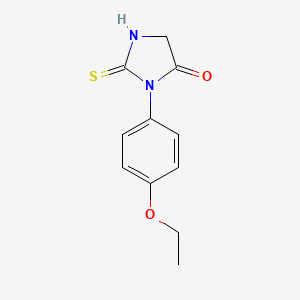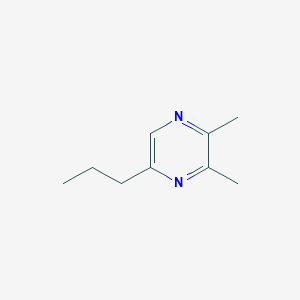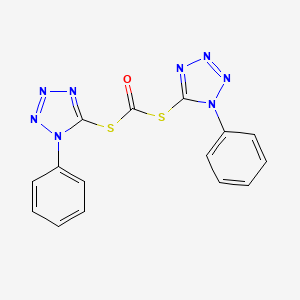
Phosphine, phenyl(trimethylsilyl)-
Übersicht
Beschreibung
Phosphine, phenyl(trimethylsilyl)- is a type of organophosphine compound. It contains a phosphorus atom bonded to a phenyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of tertiary phosphines, such as Phosphine, phenyl(trimethylsilyl)-, has been a topic of research in recent years . Various synthetic approaches have been explored, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach continues to be widely used and universal .Molecular Structure Analysis
The molecular structure of Phosphine, phenyl(trimethylsilyl)- involves a phosphorus atom bonded to a phenyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Phosphine, phenyl(trimethylsilyl)-, like other tertiary phosphines, is involved in a wide range of chemical reactions . These reactions often involve nucleophilic attack at a carbon atom of an electrophilic substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of Phosphine, phenyl(trimethylsilyl)- are influenced by its molecular structure . The presence of the trimethylsilyl group imparts certain properties to the molecule, such as chemical inertness and a large molecular volume .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Catalysis
Phenyl(trimethylsilyl)phosphine has been used in the synthesis of water-soluble cationic phosphine ligands containing m-guanidinium phenyl moieties. These ligands are utilized in aqueous Heck-type reactions, showcasing their role in catalysis (Hessler et al., 1997). Additionally, the compound has been found effective in catalyzing the cyclization of phenyl isocyanate, a process significant in organic synthesis (Itoh et al., 1969).
2. In Organic Reactions
Phenyl(trimethylsilyl)phosphine plays a crucial role in various organic reactions. For instance, it's involved in the synthesis of chiral bidentate phosphine ligands, an essential aspect of asymmetric synthesis (Hessler et al., 1997). It also participates in the formation of persistent phosphinyl radicals and their low-temperature dimerization into corresponding diphosphines, contributing to studies in radical chemistry (Dumitrescu et al., 2004).
3. Formation of Phosphorus Compounds
In research on phosphorus chemistry, phenyl(trimethylsilyl)phosphine is essential in synthesizing unique phosphorus compounds. For example, its interaction with halogenated isocyanide dichlorides can yield tetraphosphahexadienes, demonstrating its role in the formation of complex phosphorus structures (Appel et al., 1980).
4. Ligand Synthesis and Coordination Chemistry
This compound is instrumental in synthesizing P-stereogenic diarylphosphinites and investigating their use in palladium-catalyzed enantioselective addition reactions (Huang et al., 2014). Its role in coordination chemistry is highlighted by its ability to form complexes with metals, enhancing the understanding of ligand-metal interactions.
5. Application in Material Science
Phenyl(trimethylsilyl)phosphine has applications in material science, particularly in the synthesis of specific organic materials and polymers. Its reactivity with various organometallic compounds facilitates the creation of novel materials with unique properties (Itoh et al., 1969).
Wirkmechanismus
Safety and Hazards
Phosphine, phenyl(trimethylsilyl)- is considered hazardous . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this chemical with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl(trimethylsilyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15PSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSZLOVWCKZYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)PC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587036 | |
| Record name | Phenyl(trimethylsilyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(trimethylsilyl)phosphane | |
CAS RN |
32796-33-1 | |
| Record name | Phenyl(trimethylsilyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




